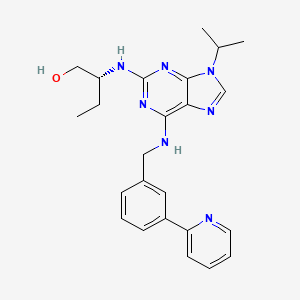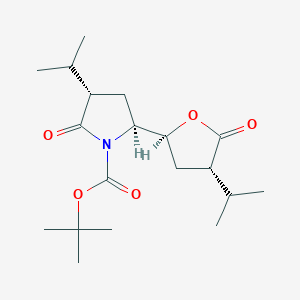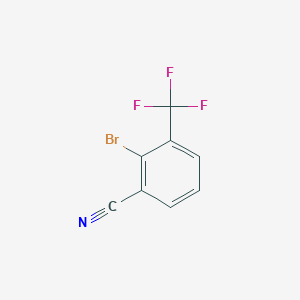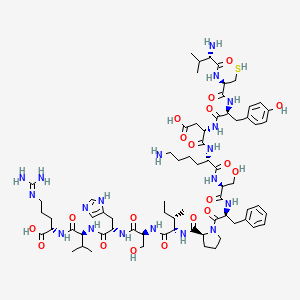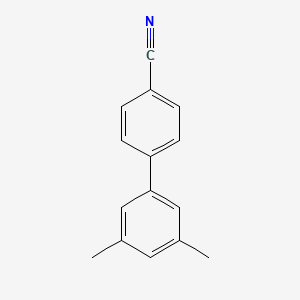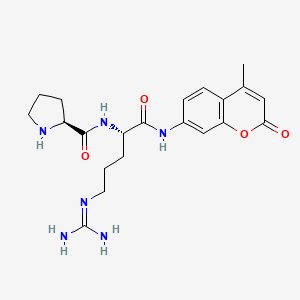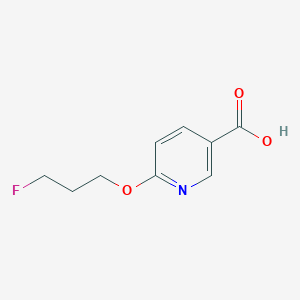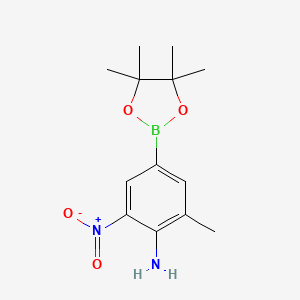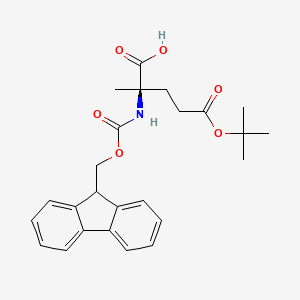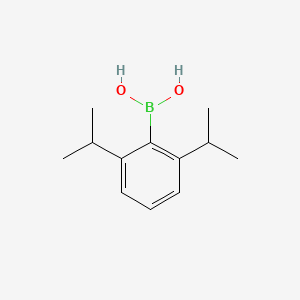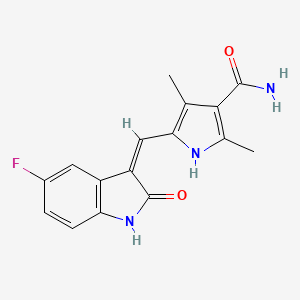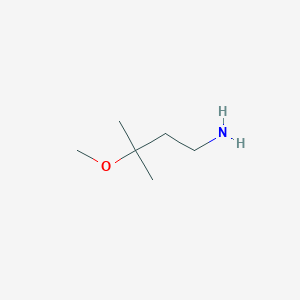
3-Méthoxy-3-méthylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-3-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solvant
Le 3-Méthoxy-3-méthylbutan-1-amine est un solvant qui se compare favorablement à son isomère, l'éther monobutylique de glycol . En tant que solvant, il peut être utilisé pour dissoudre d'autres substances, ce qui en fait un élément crucial dans une variété de réactions chimiques.
Détergents industriels
Ce composé est utilisé comme matière première pour la production de détergents industriels . Les détergents industriels sont essentiels pour le nettoyage des équipements et des surfaces dans diverses industries, notamment la transformation alimentaire, les soins de santé et la fabrication.
Peintures
Le this compound est également utilisé comme solvant pour les peintures . Dans cette application, il permet de distribuer uniformément le pigment dans toute la peinture, améliorant ainsi l'apparence et la durabilité de la peinture.
Encres
Semblable à son utilisation dans les peintures, ce composé est utilisé comme solvant dans les encres . Il permet de contrôler la viscosité de l'encre, en veillant à ce qu'elle s'écoule correctement du stylo ou de l'imprimante sur le papier.
Parfums
Dans l'industrie des parfums, le this compound est utilisé comme solvant . Il permet de dissoudre et de transporter les molécules odorantes, ce qui en fait un composant important des parfums et autres produits parfumés.
Mécanisme D'action
Target of Action
It’s known that this compound is used as a solvent for paints, inks, and fragrances , suggesting it may interact with various chemical compounds in these applications.
Mode of Action
It’s known that the compound can undergo oxidation reactions initiated by ˙oh radicals . This suggests that it may interact with its targets through oxidation processes.
Biochemical Pathways
The compound’s oxidation by ˙oh radicals suggests it may be involved in redox reactions and related biochemical pathways .
Result of Action
Its known use as a solvent and its ability to undergo oxidation reactions suggest it may alter the chemical environment of cells and molecules it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-3-methylbutan-1-amine. For instance, the presence of water, ammonia, and methylamine can promote the formation of nitric hydrate and nitrate aerosol . Additionally, the compound’s reaction rate with ˙OH radicals can be influenced by the presence of other chemical species .
Analyse Biochimique
Biochemical Properties
3-Methoxy-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes .
Cellular Effects
The effects of 3-Methoxy-3-methylbutan-1-amine on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methoxy-3-methylbutan-1-amine has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Methoxy-3-methylbutan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, 3-Methoxy-3-methylbutan-1-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-3-methylbutan-1-amine can change over time. Its stability and degradation are important factors to consider. Studies have shown that 3-Methoxy-3-methylbutan-1-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Methoxy-3-methylbutan-1-amine can lead to cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methoxy-3-methylbutan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Methoxy-3-methylbutan-1-amine is effective without causing harm.
Metabolic Pathways
3-Methoxy-3-methylbutan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the levels of certain metabolites by modulating enzyme activity, leading to changes in metabolic flux . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Methoxy-3-methylbutan-1-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall bioavailability.
Subcellular Localization
The subcellular localization of 3-Methoxy-3-methylbutan-1-amine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity within the cell.
Propriétés
IUPAC Name |
3-methoxy-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYVCHXXWLKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624156 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268153-93-0 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
